molecular formula C22H30N4O2 B3501908 1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea

1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B3501908
M. Wt: 382.5 g/mol
InChI Key: UIRWEDGVBHWBQD-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-2-methylphenylamine with an appropriate isocyanate to form an intermediate urea derivative.

    Coupling Reaction: The intermediate is then reacted with 2-[4-(4-methylphenyl)piperazin-1-yl]ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea involves:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea
  • 1-(2-Methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea

Uniqueness

1-(3-Methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-7-9-19(10-8-17)26-15-13-25(14-16-26)12-11-23-22(27)24-20-5-4-6-21(28-3)18(20)2/h4-10H,11-16H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWEDGVBHWBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=C(C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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